molecular formula C27H25NO5 B15000966 8-[1,3-benzodioxol-5-yl(piperidin-1-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one

8-[1,3-benzodioxol-5-yl(piperidin-1-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one

Cat. No.: B15000966
M. Wt: 443.5 g/mol
InChI Key: YZBVOKVEKLNDKS-UHFFFAOYSA-N
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Description

8-[(2H-1,3-BENZODIOXOL-5-YL)(PIPERIDIN-1-YL)METHYL]-7-HYDROXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE is a complex organic compound that features a benzodioxole group, a piperidine ring, and a benzo[h]chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2H-1,3-BENZODIOXOL-5-YL)(PIPERIDIN-1-YL)METHYL]-7-HYDROXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Group: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Construction of the Benzo[h]chromen-2-one Core: This involves the cyclization of a suitable precursor, often through a Friedel-Crafts acylation reaction followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-[(2H-1,3-BENZODIOXOL-5-YL)(PIPERIDIN-1-YL)METHYL]-7-HYDROXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzodioxole and piperidine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield various alcohols or amines.

Scientific Research Applications

8-[(2H-1,3-BENZODIOXOL-5-YL)(PIPERIDIN-1-YL)METHYL]-7-HYDROXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-[(2H-1,3-BENZODIOXOL-5-YL)(PIPERIDIN-1-YL)METHYL]-7-HYDROXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(2H-1,3-BENZODIOXOL-5-YL)(PIPERIDIN-1-YL)METHYL]-7-HYDROXY-4-METHYL-2H-BENZO[H]CHROMEN-2-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

8-[1,3-benzodioxol-5-yl(piperidin-1-yl)methyl]-7-hydroxy-4-methylbenzo[h]chromen-2-one

InChI

InChI=1S/C27H25NO5/c1-16-13-24(29)33-27-18(16)6-7-19-20(27)8-9-21(26(19)30)25(28-11-3-2-4-12-28)17-5-10-22-23(14-17)32-15-31-22/h5-10,13-14,25,30H,2-4,11-12,15H2,1H3

InChI Key

YZBVOKVEKLNDKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C=CC(=C3O)C(C4=CC5=C(C=C4)OCO5)N6CCCCC6

Origin of Product

United States

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